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Compound of Interest

Compound Name:

2-(1-

Cyclopropylethylidene)malononitril

e

CAS No.: 17407-30-6

Cat. No.: B170926

Get Quote

Executive Summary
2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6) is an electrophilic alkylidene

malononitrile derivative characterized by a highly polarized exocyclic double bond. It serves as

a strategic building block in drug discovery, primarily for introducing the cyclopropyl

pharmacophore—a motif known to enhance metabolic stability and potency in bioactive

molecules.[1] This guide analyzes its molecular architecture, validated synthetic protocols, and

reactivity profile as a Michael acceptor in heterocyclic construction.

Molecular Structure & Properties
Physicochemical Profile
The molecule features a "push-pull" alkene system where the electron-withdrawing

dicyanomethylene group polarizes the

-bond, making the
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-carbon highly susceptible to nucleophilic attack. The cyclopropyl group introduces significant
ring strain (~27.5 kcal/mol) and steric bulk, influencing both the reactivity and the binding
trajectory of downstream derivatives.[1]

Property Data

IUPAC Name 2-(1-cyclopropylethylidene)propanedinitrile

CAS Number 17407-30-6

Molecular Formula

C

H

N

Molecular Weight 132.16 g/mol

LogP (Predicted) ~1.76

H-Bond Acceptors 2 (Nitrile nitrogens)

Rotatable Bonds
1 (C-C bond between ethylidene and

cyclopropyl)

Topological Polar Surface Area 47.6 Å

Spectroscopic Diagnostics
While experimental data varies by solvent, the following diagnostic signals are characteristic of

the core scaffold:

H NMR (CDCl

, 400 MHz):

~1.0–1.4 ppm (m, 4H): Cyclopropyl methylene protons (distinctive roof effect).

~2.3–2.5 ppm (s, 3H): Methyl group attached to the

-carbon (deshielded by the alkene).

~3.0–3.5 ppm (m, 1H): Cyclopropyl methine proton.
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C NMR (CDCl

, 100 MHz):

~170–180 ppm:

-Carbon (C=C), highly deshielded.

~80–90 ppm:

-Carbon (C=C(CN)

).

~112–114 ppm: Nitrile carbons (C

N).

~15–20 ppm: Cyclopropyl and Methyl carbons.

IR (ATR):

~2220–2230 cm

: Strong C

N stretching (conjugated).

~1580–1600 cm

: C=C alkene stretching.

Synthetic Protocol
The industrial standard for synthesis is the Knoevenagel Condensation of cyclopropyl methyl

ketone with malononitrile. This reaction is thermodynamically driven by the formation of the

conjugated system and water removal.

Validated Laboratory Protocol
Reaction Type: Knoevenagel Condensation[2][3][4][5]
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Scale: 10 mmol

Yield: 85–96%

Reagents:

Cyclopropyl methyl ketone (1.0 equiv)

Malononitrile (1.0–1.1 equiv)

Catalyst: Ammonium Acetate (NH

OAc, 0.1 equiv) + Glacial Acetic Acid (0.2 equiv)

Solvent: Toluene or Benzene (for azeotropic water removal)

Step-by-Step Methodology:

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap

topped with a reflux condenser.

Charging: Add cyclopropyl methyl ketone (841 mg, 10 mmol), malononitrile (726 mg, 11

mmol), NH

OAc (77 mg, 1 mmol), and acetic acid (120 mg, 2 mmol) to 20 mL of toluene.

Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Monitor water collection in the

Dean-Stark trap.

Monitoring: Reaction is typically complete within 3–6 hours. Monitor via TLC (Hexane:EtOAc

4:1) for the disappearance of the ketone.

Workup: Cool to room temperature. Wash the organic phase with water (2 x 10 mL) and

brine (1 x 10 mL).

Purification: Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure. The crude oil often solidifies upon standing
or can be recrystallized from ethanol/hexane if high purity is required.
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Synthesis Workflow Diagram
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Caption: Figure 1. Standard Knoevenagel condensation workflow for the synthesis of the target

molecule.

Reactivity & Applications in Drug Discovery
The "Push-Pull" Reactivity
The molecule functions as a potent Michael acceptor. The dicyano group pulls electron density,

creating a partial positive charge on the

-carbon. Nucleophiles (amines, thiols, carbanions) attack this position, often followed by
cyclization.

Heterocycle Construction
This intermediate is a gateway to diverse bioactive scaffolds.

Thiophene Synthesis (Gewald Reaction): Reaction with elemental sulfur and a base yields 2-

aminothiophenes, a scaffold found in antipsychotics (e.g., Olanzapine analogs).

Pyridine/Pyran Synthesis: Reaction with enolizable ketones or active methylenes produces

substituted pyridines or pyrans, often used as kinase inhibitors.

Cyclopropyl Pharmacophore: The cyclopropyl group is metabolically robust (blocking

-oxidation) and rigidifies the structure, potentially improving potency (e.g., as seen in
Nevirapine or Ciprofloxacin derivatives).

Reaction Pathway Diagram
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Caption: Figure 2. Divergent synthetic pathways: Michael addition and cyclization to bioactive

heterocycles.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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